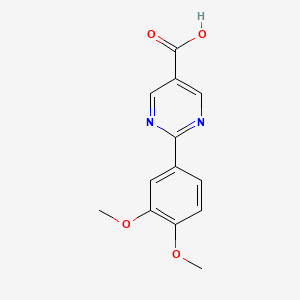

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

Description

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5 and a 3,4-dimethoxyphenyl substituent at position 2. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding affinity through π-π stacking or hydrogen bonding, while the carboxylic acid moiety improves solubility and enables salt formation for pharmaceutical formulations.

Properties

Molecular Formula |

C13H12N2O4 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C13H12N2O4/c1-18-10-4-3-8(5-11(10)19-2)12-14-6-9(7-15-12)13(16)17/h3-7H,1-2H3,(H,16,17) |

InChI Key |

RQMNYUKNVDWDAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=N2)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine precursor in the presence of a base, followed by oxidation to form the carboxylic acid group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group undergoes typical nucleophilic acyl substitution and redox reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄, HCl) yields esters. For example:

This reaction is critical for modifying solubility and bioavailability in medicinal chemistry applications .

Amidation

Condensation with amines (e.g., ammonia, primary/secondary amines) via carbodiimide coupling agents (EDC, DCC) produces amides:

Such derivatives are pivotal in drug discovery for targeting enzyme active sites.

Reduction

The carboxylic acid can be reduced to a primary alcohol using LiAlH₄ or borane (BH₃):

This transformation enhances hydrophobicity for membrane permeability studies.

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

The 4- and 6-positions of the pyrimidine ring are activated for EAS due to electron-withdrawing effects of the nitrogen atoms. Halogenation (Cl₂, Br₂) or nitration (HNO₃/H₂SO₄) occurs under mild conditions:

Substituents here modulate electronic properties for optoelectronic materials .

Nucleophilic Substitution

Methoxy or amino groups can replace halides at the 2- or 4-positions. For example:

This is exploited in synthesizing kinase inhibitors .

Methoxyphenyl Group Modifications

The 3,4-dimethoxyphenyl group undergoes demethylation and electrophilic substitution:

Demethylation

Treatment with BBr₃ or HI removes methoxy groups, yielding catechol derivatives:

These products are intermediates for synthesizing polyphenolic antioxidants .

Electrophilic Substitution

The aromatic ring undergoes sulfonation or Friedel-Crafts alkylation at the para position relative to methoxy groups:

Such reactions are used to introduce solubility-enhancing groups.

Cross-Coupling Reactions

The pyrimidine ring participates in Pd-catalyzed cross-couplings (Suzuki, Heck) for bioconjugation:

Suzuki Coupling

Reaction with aryl boronic acids forms biaryl systems:

This method constructs extended π-systems for organic semiconductors .

Oxidation and Reduction Pathways

Pyrimidine Ring Oxidation

Strong oxidants (KMnO₄) cleave the pyrimidine ring to form urea derivatives.

Methoxy Group Oxidation

Oxidation with K₂Cr₂O₇ converts methoxy groups to quinones, useful in redox-active materials.

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

-

Suzuki Coupling : Requires oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronates, and reductive elimination .

-

Demethylation : Lewis acids like BBr₃ cleave methyl ethers via SN2 mechanisms .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects due to its unique structural features.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit bacterial growth effectively by disrupting cell wall synthesis or interfering with essential metabolic pathways .

- Anticancer Properties : There is ongoing research into the anticancer effects of this compound. Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced cancer cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX-2 expression . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the desired pyrimidine structure.

Common Reactions :

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Converts the compound into corresponding alcohols or amines.

- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions such as nitration or halogenation .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Inhibits CDKs | |

| Anti-inflammatory | Inhibits COX-2 and NF-kB |

Case Study: Anticancer Potential

A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid showed significant inhibition of cell proliferation in vitro, suggesting potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituents, solubility, and electronic properties:

Key Observations :

- Electronic Effects : The target compound’s fully aromatic pyrimidine core and electron-donating methoxy groups contrast with saturated analogs (e.g., dihydropyrimidines in ), which exhibit reduced aromaticity and altered electron density.

- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ). Dihydroxyimino derivatives () may form hydrogen bonds, balancing solubility and lipophilicity.

- logP : The 3,4-dimethoxyphenyl group increases lipophilicity relative to analogs with smaller substituents (e.g., 4-fluorophenyl in ).

Challenges :

- Introducing the 3,4-dimethoxyphenyl group may require protective strategies to prevent demethylation under acidic/basic conditions.

- Carboxylic acid functionalization often necessitates late-stage deprotection, as seen in .

Biological Activity

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H13N3O4

- Molecular Weight : 253.25 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)pyrimidine-5-carboxylic acid

Research indicates that 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, promoting cell death in cancer cells while sparing normal cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid:

-

Cell Viability Studies :

- In vitro testing against various cancer cell lines demonstrated significant cytotoxicity. For instance, an IC50 value of approximately 15 µM was reported against HeLa cells (human cervical cancer) .

- Comparative studies indicated that the compound was more effective than some standard chemotherapeutics .

- Mechanism Insights :

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Fungal Activity : It has demonstrated antifungal activity against common pathogens like Candida albicans, with effective concentrations reported in the range of 16 to 64 µg/mL .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Umesha et al., 2009 | Reported significant anticancer activity against various tumor cell lines with an IC50 value of 15 µM for HeLa cells. |

| Krogsgaard-Larsen et al., 2015 | Highlighted the compound's ability to modulate ionotropic glutamate receptors, suggesting potential neurological applications. |

| MDPI Review, 2022 | Discussed the synthesis and therapeutic implications of pyrimidine derivatives, including this compound's role in drug discovery. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)pyrimidine-5-carboxylic acid?

- Methodological Answer : A common approach involves the condensation of substituted pyrimidine precursors with dimethoxyphenyl derivatives under acidic or basic conditions. For example, Biginelli-like multicomponent reactions can assemble the pyrimidine core, followed by selective oxidation of methyl or ester groups to the carboxylic acid functionality. Chromatographic purification (e.g., silica gel column) and recrystallization (using ethanol/water mixtures) are critical for isolating the product .

- Key Considerations : Monitor reaction progress via TLC (silica gel, UV visualization). Optimize stoichiometry to minimize byproducts like regioisomers, which are common in dimethoxyphenyl substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the pyrimidine ring structure and dimethoxyphenyl substituents. Aromatic protons in the 6.5–7.5 ppm range and methoxy groups near 3.8 ppm are diagnostic. C NMR should show carbonyl carbons at ~165–170 ppm .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to verify purity (>95%) and molecular ion peaks .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly if diastereomers form during synthesis .

Q. How can researchers address low yields during the final carboxylic acid formation?

- Methodological Answer : Low yields often stem from incomplete oxidation of precursor groups (e.g., methyl to carboxyl). Use stronger oxidizing agents like KMnO in acidic media or transition-metal catalysts (e.g., RuCl) under mild conditions. Alternatively, employ protective groups (e.g., tert-butyl esters) during synthesis to avoid side reactions .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may deactivate it in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies (using Gaussian or ORCA) can map frontier molecular orbitals to predict reactivity. Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended .

- Data Contradiction Example : Some studies report unexpected regioselectivity in cross-coupling due to steric hindrance from the 3-methoxy group. Resolve this by comparing computational models with crystallographic data .

Q. What strategies mitigate spectral data contradictions between predicted and observed NMR shifts?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent polarity. Use variable-temperature NMR to identify conformational equilibria. For ambiguous peaks, 2D techniques (COSY, HSQC, HMBC) clarify coupling patterns. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or MestReNova) .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Methodological Answer :

Analog Synthesis : Modify the dimethoxy groups (e.g., replace with halogens or methyl groups) and assess changes in bioactivity .

Enzyme Assays : Test inhibitory effects on kinases or dehydrogenases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., dihydrofolate reductase) .

- Contradiction Management : If bioactivity varies unpredictably, evaluate cell permeability (via Caco-2 assays) or metabolic stability (using liver microsomes) to distinguish target engagement from pharmacokinetic effects .

Methodological Challenges & Solutions

Q. How should researchers handle diastereomer formation during pyrimidine ring closure?

- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. Analyze diastereomeric ratios via chiral HPLC (e.g., Chiralpak IA column) and isolate enantiomers using preparative SFC (supercritical fluid chromatography) .

Q. What computational tools are recommended for modeling the compound’s acid-base behavior in aqueous media?

- Answer : Use pKa prediction tools (e.g., MarvinSketch) to estimate the carboxylic acid’s dissociation constant. Validate experimentally via potentiometric titration in buffered solutions (pH 2–12). Adjust molecular dynamics simulations (AMBER or GROMACS) to account for solvation effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.